3-Fluoro-D-alanine methyl ester, hydrochloride 3-Fluoro-D-alanine methyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17981105
InChI: InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
SMILES:
Molecular Formula: C4H9ClFNO2
Molecular Weight: 157.57 g/mol

3-Fluoro-D-alanine methyl ester, hydrochloride

CAS No.:

Cat. No.: VC17981105

Molecular Formula: C4H9ClFNO2

Molecular Weight: 157.57 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-D-alanine methyl ester, hydrochloride -

Specification

Molecular Formula C4H9ClFNO2
Molecular Weight 157.57 g/mol
IUPAC Name methyl (2S)-2-amino-3-fluoropropanoate;hydrochloride
Standard InChI InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1
Standard InChI Key ONWXGBSDBSSAKZ-AENDTGMFSA-N
Isomeric SMILES COC(=O)[C@@H](CF)N.Cl
Canonical SMILES COC(=O)C(CF)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a D-alanine backbone with a fluorine atom substituted at the β-carbon (C3) and a methyl ester group at the carboxyl terminus, forming a hydrochloride salt. The stereochemistry at the α-carbon (C2) is retained in the D-configuration, critical for its biological interactions .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₄H₉ClFNO₂
Molecular Weight157.57 g/mol
Melting Point164–166 °C
SolubilitySoluble in polar solvents
Optical Rotation[α]₂₀ᴅ = +14.5° (c=3, MeOH)

The fluorine atom introduces electronegativity, altering electronic distribution and enhancing metabolic stability compared to non-fluorinated analogs .

Synthesis and Production Methods

Asymmetric Synthesis via Acetaldimine Intermediate

A patented method involves reacting fluoroacetaldehyde with D-α-methylbenzylamine to form an acetaldimine intermediate. Subsequent treatment with hydrogen cyanide yields D-2-(D-α-methylbenzylamino)-3-fluoropropionitrile, which undergoes acidic hydrolysis to produce the hydrochloride salt . Key steps include:

  • Condensation: Fluoroacetaldehyde + D-α-methylbenzylamine → Acetaldimine (0–25°C).

  • Cyanidation: Acetaldimine + HCN → Propionitrile derivative (-10–25°C).

  • Hydrolysis: Propionitrile + HCl/H₂O → N-protected 3-fluoro-D-alanine hydrochloride.

  • Hydrogenolysis: Removal of the N-protecting group via Pd-catalyzed hydrogenation .

Alternative Routes

  • Enzymatic Resolution: Racemic 3-fluoro-DL-alanine is resolved using acylase enzymes to isolate the D-enantiomer .

  • Solid-Phase Synthesis: Utilized for peptide incorporation, leveraging the methyl ester’s stability under coupling conditions .

Biological Activities and Mechanisms

Antibacterial Properties

3-Fluoro-D-alanine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The fluorine atom disrupts bacterial cell wall synthesis by inhibiting alanine racemase and D-alanyl-D-alanine ligase, enzymes critical for peptidoglycan cross-linking .

Enzyme Inhibition

  • Alanine Racemase: Fluorine’s electronegativity mimics the transition state, binding irreversibly to the active site .

  • Glutamate Synthase: Interferes with nitrogen metabolism in pathogens .

Metabolic Stability

The methyl ester group enhances bioavailability by resisting esterase cleavage, prolonging half-life in vivo .

Applications in Research and Industry

Pharmaceutical Development

  • Antibacterial Agents: Serves as a lead compound for novel antibiotics targeting multidrug-resistant strains .

  • Enzyme Probes: Used to study amino acid metabolism and enzyme mechanisms .

Peptide Chemistry

  • Building Block: Incorporated into peptides to modulate conformation and stability .

  • Radiolabeling: Fluorine-18 derivatives enable PET imaging of bacterial infections .

Agricultural Chemistry

  • Herbicide Synthons: Fluorinated amino acids disrupt plant amino acid biosynthesis .

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